molecular formula C23H23NO4S2 B11266887 ethyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate

ethyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B11266887
M. Wt: 441.6 g/mol
InChI Key: HMEIGDUIAZLTLO-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene carboxylates This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: Sulfonylation can be performed using sulfonyl chlorides in the presence of a base.

    Attachment of the Tetrahydroisoquinoline Moiety: This step may involve nucleophilic substitution or coupling reactions.

    Esterification: The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and tetrahydroisoquinoline moiety are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE: can be compared with other thiophene carboxylates and sulfonyl-containing compounds.

    4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester group.

    4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-METHANOL: Similar structure but contains a methanol group instead of the carboxylate.

Uniqueness

The uniqueness of ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl ester group, sulfonyl group, and tetrahydroisoquinoline moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H23NO4S2

Molecular Weight

441.6 g/mol

IUPAC Name

ethyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C23H23NO4S2/c1-3-28-23(25)21-22(20(15-29-21)18-10-8-16(2)9-11-18)30(26,27)24-13-12-17-6-4-5-7-19(17)14-24/h4-11,15H,3,12-14H2,1-2H3

InChI Key

HMEIGDUIAZLTLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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